molecular formula C18H13F3N2O4 B2667406 (2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327169-77-6

(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2667406
CAS No.: 1327169-77-6
M. Wt: 378.307
InChI Key: BXZFPUXOXDJXOM-QJOMJCCJSA-N
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Description

The compound (2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide belongs to the chromene-carboxamide class, characterized by a coumarin-like chromene backbone substituted with an imino group and a carboxamide moiety. This structural motif is frequently explored for antimicrobial, antitumor, and enzyme-targeting applications .

Properties

IUPAC Name

8-methoxy-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4/c1-25-14-4-2-3-10-9-13(16(22)24)17(26-15(10)14)23-11-5-7-12(8-6-11)27-18(19,20)21/h2-9H,1H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZFPUXOXDJXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)OC(F)(F)F)C(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide typically involves the condensation of 8-methoxy-2H-chromene-3-carboxylic acid with 4-(trifluoromethoxy)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 8-hydroxy-2H-chromene-3-carboxamide.

    Reduction: Formation of 2-amino-8-methoxy-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The chromene core can interact with various biological pathways, potentially affecting cell signaling, gene expression, and metabolic processes.

Comparison with Similar Compounds

Substituent Effects on the Phenylimino Group

The 4-(trifluoromethoxy)phenyl substituent distinguishes this compound from analogs with other aryl groups. Key comparisons include:

Compound Name Substituent on Phenylimino Electronic Nature Potential Impact on Properties Reference
(2Z)-8-Methoxy-2-(2-methylphenylimino)-2H-chromene-3-carboxamide 2-Methylphenyl Electron-donating Increased lipophilicity; may enhance membrane permeability but reduce metabolic stability
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) 2-Chlorophenyl Electron-withdrawing Improved electrophilicity; may enhance binding to electron-rich targets (e.g., enzymes)
Target Compound: (2Z)-8-Methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-... 4-(Trifluoromethoxy)phenyl Strongly electron-withdrawing High metabolic stability due to trifluoromethoxy group; potential for enhanced target affinity

Key Observations :

  • The trifluoromethoxy group in the target compound offers superior metabolic resistance compared to methyl or chloro groups, as fluorine atoms reduce susceptibility to oxidative degradation .
  • The para-substitution on the phenyl ring (vs. ortho in compound 15) may optimize steric compatibility with biological targets, such as enzyme active sites .

Biological Activity

(2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C18H13F3N2O4
  • Molecular Weight : 378.3 g/mol

The presence of a trifluoromethoxy group enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

Research indicates that (2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide interacts with various molecular targets, modulating the activity of enzymes and receptors involved in inflammatory processes. Its proposed mechanisms include:

  • Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and enzymes, reducing inflammation.
  • Anticancer Properties : It has been shown to induce apoptosis in cancer cells through specific biochemical pathways, suggesting potential use in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokines IL-6 and TNF-alpha
AnticancerInduction of apoptosis in breast cancer cells
Enzyme InhibitionModulation of cyclooxygenase (COX) activity

Case Studies

  • Anti-inflammatory Effects :
    In a study examining the compound's anti-inflammatory properties, it was found to significantly reduce levels of IL-6 and TNF-alpha in vitro. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation such as arthritis.
  • Anticancer Activity :
    A case study focused on breast cancer cells demonstrated that treatment with (2Z)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide resulted in increased apoptosis rates. The study highlighted its potential as a therapeutic agent against certain types of cancer due to its ability to trigger programmed cell death.
  • Enzyme Modulation :
    Another investigation assessed the compound's effect on cyclooxygenase (COX) enzymes, known for their role in inflammation and cancer progression. The results indicated that the compound effectively inhibited COX activity, further supporting its anti-inflammatory and anticancer claims.

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